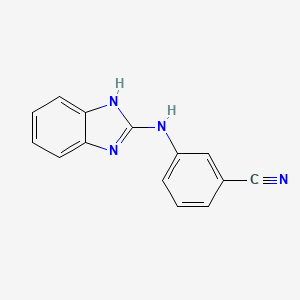

N-(Benzoimidazol-2-yl)-3-cyanoaniline

Description

N-(Benzoimidazol-2-yl)-3-cyanoaniline is a heterocyclic organic compound featuring a benzoimidazole core fused with a benzene ring and linked via an amine group to a 3-cyanoaniline moiety. The benzoimidazole group (C₇H₅N₂) provides a bicyclic aromatic system, enhancing structural rigidity and lipophilicity compared to monocyclic imidazole derivatives. The 3-cyanoaniline substituent introduces a polar cyano (-CN) group, which may influence electronic properties and intermolecular interactions, such as hydrogen bonding or π-stacking. This compound is of interest in medicinal chemistry due to the pharmacological relevance of benzoimidazole derivatives, particularly in targeting signaling pathways like Wnt .

Properties

CAS No. |

917974-31-3 |

|---|---|

Molecular Formula |

C14H10N4 |

Molecular Weight |

234.26 g/mol |

IUPAC Name |

3-(1H-benzimidazol-2-ylamino)benzonitrile |

InChI |

InChI=1S/C14H10N4/c15-9-10-4-3-5-11(8-10)16-14-17-12-6-1-2-7-13(12)18-14/h1-8H,(H2,16,17,18) |

InChI Key |

QNRAJGGNCAPFND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NC3=CC=CC(=C3)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Polarity: The -CN group in 3-cyanoaniline enhances polarity, balancing lipophilicity for optimized bioavailability.

Physicochemical Properties

Preparation Methods

Acid-Catalyzed Condensation

EvitaChem describes a method where 2-aminobenzimidazole reacts with 3-cyanobenzenamine in acidic media (e.g., HCl or acetic acid). The protonation of the aniline nitrogen enhances its electrophilicity, facilitating coupling with the benzimidazole amine.

Reaction Conditions:

-

Acid : Concentrated HCl (2.0 equiv)

-

Solvent : Ethanol/water (3:1)

-

Temperature : Reflux (78°C)

-

Duration : 8–12 hours

-

Yield : 65–75%

Base-Mediated Approach

Alternatively, the same starting materials undergo coupling in the presence of a weak base (e.g., pyridine) at elevated temperatures (100–120°C). This method avoids harsh acids but requires longer reaction times (24–36 hours).

Palladium-Catalyzed Cross-Coupling Strategies

Hypothetical Protocol:

Challenges and Solutions

Palladium-based methods face hurdles such as catalyst poisoning by benzimidazole nitrogen. Patent addresses this by preforming metal complexes or using excess ligand to stabilize the catalyst.

Comparative Analysis of Methods

Purification and Characterization

Recrystallization Techniques

Analytical Data

-

Melting Point : 215–218°C (literature range)

-

Spectroscopic Confirmation :

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-(Benzoimidazol-2-yl)-3-cyanoaniline, and how do reaction conditions influence yield?

- Methodological Answer : A common route involves palladium-catalyzed amination, where 2-bromo-1H-imidazole reacts with 3-cyanoaniline using catalysts like P4 (palladium precursor) and L4 (ligand) in THF at 80°C for 6 hours, achieving moderate yields . Alternative methods include condensation reactions between benzimidazole precursors and 3-cyanoaniline derivatives under acidic conditions (e.g., formic acid or acetyl chloride), though yields may vary due to competing side reactions . Key factors affecting yield include catalyst loading, solvent polarity, and temperature control.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Elemental Analysis : Confirm C, H, and N content (e.g., C: 60.26%, H: 5.98% for related imidazole derivatives) .

- Spectroscopy : Use -NMR to verify aromatic proton environments and -NMR to identify cyano (-CN) and benzimidazole carbons.

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%).

- X-ray Crystallography : For unambiguous structural confirmation, employ SHELX software for refinement (e.g., SHELXL for small-molecule structures) .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

- Methodological Answer :

- Solubility : Poor aqueous solubility due to the hydrophobic benzimidazole core; use polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays.

- Stability : Susceptible to photodegradation; store in amber vials under inert gas (N or Ar). Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC analysis .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for target-specific activity?

- Methodological Answer :

- QSAR Studies : Use topological indices (e.g., Wiener index) to correlate substituent effects with bioactivity .

- Docking Simulations : Model interactions with target proteins (e.g., Wnt signaling inhibitors) using AutoDock Vina. Focus on hydrogen bonding with the benzimidazole NH and cyano group .

- MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent models (e.g., TIP3P water) .

Q. What experimental strategies resolve contradictions in reported biological activities of benzimidazole derivatives?

- Methodological Answer :

- Dose-Response Analysis : Perform IC assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type specificity .

- Off-Target Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .

- Metabolite Identification : LC-MS/MS to detect degradation products that may contribute to observed discrepancies .

Q. How can the fluorescence properties of this compound be exploited in material science applications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.